molecular formula C17H18N4O4S B2615125 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034335-16-3

4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Katalognummer: B2615125
CAS-Nummer: 2034335-16-3
Molekulargewicht: 374.42
InChI-Schlüssel: DMWDCSBTHZDVMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C22H31N3O11C_{22}H_{31}N_{3}O_{11} and a molecular weight of approximately 513.50 g/mol. It contains multiple functional groups that contribute to its biological activity, including a sulfonamide moiety and a pyrrolidine ring.

Anticonvulsant Properties

Recent studies have demonstrated that derivatives of the 2,5-dioxopyrrolidin-1-yl structure exhibit significant anticonvulsant activity. For instance, one study highlighted the effectiveness of a related compound in various seizure models:

  • Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
  • Pentylenetetrazole (PTZ) Test : ED50 = 59.4 mg/kg
  • 6 Hz Seizure Model : ED50 = 22.4 mg/kg

These results suggest that compounds with similar structures may act through multiple mechanisms, including sodium/calcium channel modulation and TRPV1 receptor antagonism .

Antinociceptive Activity

In addition to anticonvulsant effects, the compound has shown potential in pain management. The lead compound from a related study demonstrated efficacy in the formalin-induced tonic pain model, indicating its ability to modulate pain pathways effectively .

The biological activity of this compound may be attributed to its ability to interact with various ion channels and receptors involved in neurotransmission and pain signaling pathways. Specific mechanisms include:

  • Inhibition of Sodium Channels : Reducing neuronal excitability.
  • TRPV1 Receptor Antagonism : Decreasing pain perception.

These actions contribute to both anticonvulsant and analgesic properties, making it a candidate for further pharmacological development .

Study on Hybrid Pyrrolidine Derivatives

A focused study investigated a series of hybrid pyrrolidine derivatives similar to our compound. The findings indicated that these compounds exhibited broad-spectrum protective activity against seizures and pain:

CompoundED50 (mg/kg)Activity Type
Compound 2223.7Anticonvulsant (MES)
Compound 2259.4Anticonvulsant (PTZ)
Compound 2222.4Anticonvulsant (6 Hz)
Compound 22-Antinociceptive

This table summarizes the efficacy of the lead compound in various biological assays .

Pharmacokinetic Profile

In vitro assays assessing absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties revealed favorable profiles for the lead compounds derived from similar structures. Such profiles are crucial for determining the viability of these compounds as therapeutic agents for epilepsy and neuropathic pain .

Eigenschaften

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-16-5-6-17(23)21(16)13-1-3-15(4-2-13)26(24,25)19-12-8-10-20-14(11-12)7-9-18-20/h1-4,7,9,12,19H,5-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWDCSBTHZDVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.